
Application Notes and Protocols for Studying
BTK-Dependent Pathways Using MT-802

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

MT-802 is a potent, selective, and cereblon-dependent Proteolysis Targeting Chimera

(PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a

heterobifunctional molecule, MT-802 simultaneously binds to BTK and the E3 ubiquitin ligase

cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2]

[3] This targeted protein degradation offers a powerful approach to investigating BTK-

dependent signaling pathways and holds therapeutic potential, particularly in the context of B-

cell malignancies and overcoming resistance to traditional BTK inhibitors.[4][5]

A key feature of MT-802 is its ability to effectively degrade both wild-type BTK and the C481S

mutant, a common mutation that confers resistance to the covalent BTK inhibitor ibrutinib.[3][6]

[7] Studies have shown that MT-802 can induce over 99% degradation of both wild-type and

C481S BTK at nanomolar concentrations.[6] This makes MT-802 an invaluable tool for studying

BTK's role in both sensitive and resistant cancer models.

These application notes provide detailed protocols for utilizing MT-802 to study BTK-dependent

pathways, including methods for assessing BTK degradation, kinase inhibition, and the impact

on cell viability.
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Data Presentation
The following tables summarize the quantitative data for MT-802's activity against wild-type and

C481S mutant BTK.

Table 1: Degradation Activity of MT-802

Target Cell Line DC50 (nM) Dmax (%) Reference(s)

Wild-Type BTK NAMALWA ~9 >99 [7]

C481S Mutant

BTK

Overexpressed

in XLA cells
~15 >99 [7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Inhibitory Activity of MT-802

Target Assay Format IC50 (nM) Reference(s)

Wild-Type BTK In vitro kinase assay ~50 [7]

C481S Mutant BTK In vitro kinase assay ~20 [7]

IC50: Half-maximal inhibitory concentration.
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BTK-Dependent Signaling and MT-802 Mechanism of
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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